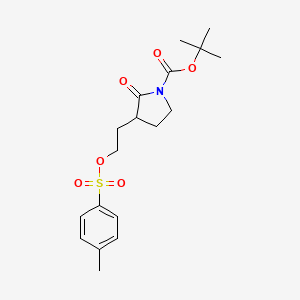
3-Aminooxolane-3-carboxamide hydrochloride
Overview
Description
3-Aminooxolane-3-carboxamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxolane ring with an amine group. The presence of the carboxamide moiety in similar compounds has been found to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The molecular weight of this compound is 166.6 g/mol. Unfortunately, other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Pharmacophore-Based Synthesis
Research into the synthesis of carboxamides, such as 3-chloroquinoxaline-2-carboxamides, explores their potential as serotonin(3) (5-HT3) receptor antagonists. This includes studies on compounds exhibiting comparable antagonistic activity to standard antagonists like Ondansetron, highlighting the chemical's potential in therapeutic applications (Mahesh, Perumal, & Pandi, 2004).
Ring Transformation Studies
Investigations into the chemical reactivity of chromone-3-carboxamide with various nucleophiles demonstrate the compound's versatility in generating diverse products, such as chromenopyrazoles and chromenoisoxazole, through ring transformations. This work sheds light on the structural modifications and potential applications of carboxamide derivatives in chemical synthesis (Ibrahim, 2013).
Synthesis of Optically Active Carboxamides
The synthesis of optically active carboxamides featuring amino acid residues linked by an amidic bond to 2-phenylimidazole is explored, indicating the significance of these compounds in developing N-chelating ligands for applications in organic synthesis and possibly pharmaceutical research (Sívek, Pytela, & Bureš, 2008).
Development of Novel Anti-Depressants
Research into 3-ethoxyquinoxalin-2-carboxamides outlines their design, synthesis, and evaluation as 5-HT3 receptor antagonists. Compounds demonstrating significant antagonistic activity suggest their utility in developing new antidepressants, emphasizing the therapeutic potential of carboxamide derivatives (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Safety and Hazards
The safety data sheet for similar compounds indicates that they can be toxic if swallowed, in contact with skin, or if inhaled . They may cause serious eye damage and are suspected of damaging fertility or the unborn child . They may also cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3-aminooxolane-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4(8)5(7)1-2-9-3-5;/h1-3,7H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJPTGICSXPQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(1-ethyl-1H-benzo[d]imidazol-6-yl)-4-methylthiazol-2-amine](/img/structure/B1448109.png)
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B1448110.png)
![6-[2-[3-[(3-Ethyl-1,1-dimethyl-6,8-disulfonato-1H-benzo[e]indole-3-ium)-2-yl]-2-propenylidene]-1,1-dimethyl-6,8-disulfonato-2,3-dihydro-1H-benzo[e]indole-3-yl]hexanoic acid succinimidyl ester](/img/structure/B1448111.png)
![[(9H-Fluorene-9-ylmethoxycarbonyl)(phosphonomethyl)amino]acetic acid](/img/structure/B1448112.png)


![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)

